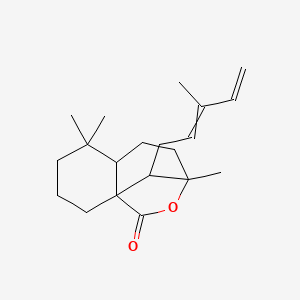

12E,14-Labdadien-20,8EC-olide

Description

12E,14-Labdadien-20,8β-olide is a labdane-type diterpenoid isolated from the rhizomes of Isodon yuennanensis, a plant native to Southwest China . Its molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.45 g/mol and a CAS registry number of 1639257-37-6 . Structurally, it features a labdane skeleton with conjugated double bonds at positions 12E and 14, along with a lactone ring at position 20,8β . This compound is part of a broader class of labdane diterpenoids, which are known for their diverse bioactivities, including anti-inflammatory and cytotoxic properties.

Properties

IUPAC Name |

5,5,9-trimethyl-12-(3-methylpenta-2,4-dienyl)-10-oxatricyclo[7.2.1.01,6]dodecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-9-16-19(5)13-10-15-18(3,4)11-7-12-20(15,16)17(21)22-19/h6,8,15-16H,1,7,9-13H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFYFPUOUKFWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12E,14-Labdadien-20,8EC-olide typically involves the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. The preparation of key intermediates like totarane and s-trans-12E,14-Labdadien-20,8EC-olide can be achieved through thermal or erbium-catalyzed intermolecular Diels-Alder reactions.

Industrial Production Methods: Industrial production of this compound is generally based on the extraction from the rhizomes of Isodon yuennanensis . The compound is then purified to achieve the desired level of purity for research and application purposes .

Chemical Reactions Analysis

Types of Reactions: 12E,14-Labdadien-20,8EC-olide undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield different oxygenated derivatives, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

12E,14-Labdadien-20,8EC-olide has a wide range of applications in scientific research, including:

Mechanism of Action

12E,14-Labdadien-20,8EC-olide can be compared with other labdane diterpenoids, such as forskolin and hispidanin A . While these compounds share a similar core structure, they differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its distinct chemical structure and the specific biological pathways it targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Labdane diterpenoids share a common bicyclic carbon skeleton but differ in functional groups, double bond configurations, and oxidation states. Below is a detailed comparison of 12E,14-Labdadien-20,8β-olide with three closely related compounds:

Structural and Chemical Properties

Key Observations:

Functional Groups :

- 12E,14-Labdadien-20,8β-olide contains a lactone ring, while its analogs (e.g., 8(17),12E,14-Labdatrien-20-oic acid and Communic acid) feature carboxylic acid groups. Lactones generally exhibit higher stability and altered solubility compared to carboxylic acids .

- The lactone ring in 12E,14-Labdadien-20,8β-olide may enhance membrane permeability, a critical factor in bioavailability .

Double Bond Configurations :

- The triene system in 8(17),12E,14-Labdatrien-20-oic acid (8(17),12E,14) vs. the diene system in 12E,14-Labdadien-20,8β-olide (12E,14) could influence electronic properties and receptor binding .

Stereochemical Variations: 4-Epicommunic acid differs from Communic acid only in the stereochemistry at C-4, highlighting how minor stereochemical changes can modulate biological activity .

Limitations:

- Direct comparative bioactivity data for 12E,14-Labdadien-20,8β-olide and its analogs are scarce, underscoring the need for targeted studies.

Biological Activity

12E,14-Labdadien-20,8EC-olide is a labdane diterpenoid derived from the rhizomes of Isodon yuennanensis. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Molecular Formula : CHO

Molecular Weight : 302.5 g/mol

IUPAC Name : 5,5,9-trimethyl-12-(3-methylpenta-2,4-dienyl)-10-oxatricyclo[7.2.1.01,6]dodecan-11-one

Canonical SMILES : CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its use in treating inflammatory conditions.

Anticancer Activity

Preliminary studies have highlighted the anticancer properties of this compound. In a case study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis at concentrations above 50 µM. The study reported a reduction in cell viability by approximately 70% after 48 hours of treatment.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.

- Induction of Apoptosis : It may activate caspase pathways leading to programmed cell death in cancer cells.

Case Studies and Research Findings

- Antimicrobial Study : A recent study published in the Journal of Natural Products evaluated the antimicrobial activity of various labdane diterpenoids, including this compound. Results confirmed its effectiveness against resistant strains of bacteria.

- Anti-inflammatory Research : A study published in Phytotherapy Research demonstrated that treatment with this compound significantly lowered levels of inflammatory markers in animal models of arthritis.

- Cancer Research : In vitro studies reported in Cancer Letters indicated that this compound could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.